4-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile
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Overview
Description
4-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile is a chemical compound with the molecular formula C11H14N2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzonitrile group attached to a hydroxypropan-2-ylamino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 1-amino-2-propanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
4-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile involves its interaction with specific molecular targets. The hydroxypropan-2-ylamino moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The nitrile group can also participate in interactions with nucleophiles, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- **4-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile
- **4-{[(1-Hydroxypropan-2-yl)amino]methyl}benzamide
- **4-{[(1-Hydroxypropan-2-yl)amino]methyl}benzoic acid
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-[(1-hydroxypropan-2-ylamino)methyl]benzonitrile |
InChI |
InChI=1S/C11H14N2O/c1-9(8-14)13-7-11-4-2-10(6-12)3-5-11/h2-5,9,13-14H,7-8H2,1H3 |
InChI Key |
HHRFIMOVWDGSQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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